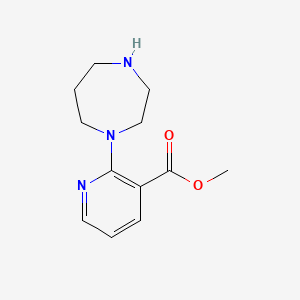
Methyl 2-(1,4-diazepan-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,4-diazepan-1-yl)nicotinate: is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a diazepane ring attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,4-diazepan-1-yl)nicotinate typically involves the reaction of nicotinic acid or its derivatives with 1,4-diazepane. One common method includes the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the nucleophilic substitution reaction with 1,4-diazepane under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,4-diazepan-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, potentially altering its pharmacological properties.
Substitution: The diazepane ring or the nicotinate moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1,4-diazepan-1-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological systems and potential as a biochemical tool.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1,4-diazepan-1-yl)nicotinate involves its interaction with specific molecular targets. The diazepane ring may interact with receptors or enzymes, modulating their activity. The nicotinate moiety may contribute to the compound’s overall pharmacological profile by interacting with nicotinic receptors or other cellular components.
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the diazepane ring.
1,4-Diazepane derivatives: Compounds with similar diazepane rings but different substituents.
Biological Activity
Methyl 2-(1,4-diazepan-1-yl)nicotinate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : 895562-00-5
This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. The compound is believed to act as a modulator of the central nervous system (CNS), potentially influencing pathways related to anxiety and depression.
Pharmacological Effects
-
CNS Activity :
- Studies indicate that derivatives of nicotinic acid can exhibit anxiolytic and antidepressant properties. The diazepan moiety may enhance these effects by interacting with GABA receptors, promoting a calming effect on the nervous system.
-
Vasodilatory Effects :
- Similar compounds have shown vasodilatory effects, which can be beneficial in treating cardiovascular conditions. This activity may be attributed to the ability to increase nitric oxide levels in vascular tissues.
-
Anti-inflammatory Properties :
- Research has suggested that this compound could possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study: Anxiolytic Effects
In a controlled study examining the anxiolytic effects of this compound in animal models, significant reductions in anxiety-like behaviors were observed compared to control groups. The study utilized the elevated plus maze test, which indicated an increase in time spent in open arms by treated subjects, suggesting reduced anxiety levels.
Case Study: Vasodilation
Another investigation focused on the vasodilatory effects of this compound. In vitro experiments demonstrated that this compound effectively induced relaxation in pre-contracted vascular tissues. This effect was linked to enhanced nitric oxide production and subsequent activation of guanylate cyclase pathways.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(1,4-diazepan-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)10-4-2-6-14-11(10)15-8-3-5-13-7-9-15/h2,4,6,13H,3,5,7-9H2,1H3 |
InChI Key |
ZFKVVKAWZNZQJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















